molecular formula C21H23ClN2O3 B6587913 2-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide CAS No. 1235154-13-8

2-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide

Cat. No. B6587913
CAS RN: 1235154-13-8
M. Wt: 386.9 g/mol
InChI Key: FJMHFDUCSXXQIM-UHFFFAOYSA-N
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Description

2-Chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide (also known as this compound) is a compound that has been gaining attention in recent years due to its potential applications in scientific research and laboratory experiments. This compound has a wide range of biochemical and physiological effects, which makes it a promising chemical for further research.

Scientific Research Applications

2-Chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide has been used in a variety of scientific research applications. It has been used in studies of drug metabolism, as well as studies of cell signaling pathways and receptor binding sites. It has also been used in studies of enzyme inhibition, as well as studies of enzyme-catalyzed reactions. Additionally, it has been used in studies of protein-protein interactions, as well as studies of protein-DNA interactions.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to various biochemical changes .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it may undergo hydrolysis to convert to a corresponding phenoxy acid . .

Pharmacokinetics

The compound’s structure, as indicated by its nmr spectrum , may provide some clues about its potential bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have shown various biological activities, such as antioxidant activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of certain reactions . Therefore, the compound’s action may also be influenced by the pH of its environment.

Advantages and Limitations for Lab Experiments

2-Chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it is relatively stable, and it has a relatively low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, it is not suitable for use in experiments involving live organisms, as it can have adverse effects. Additionally, it can be difficult to accurately measure its effects in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in drug development and drug delivery. Additionally, further research could be conducted to investigate its potential applications in other fields, such as biochemistry and biotechnology. Finally, further research could be conducted to investigate the potential adverse effects of this compound.

Synthesis Methods

2-Chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chlorobenzamide with 1-(2-phenoxyacetyl)piperidine in the presence of a base, such as sodium hydroxide. This reaction forms a mono-substituted benzamide. The second step involves the reaction of this mono-substituted benzamide with methyl iodide in the presence of a base, such as sodium hydroxide. This reaction forms the desired compound, this compound.

properties

IUPAC Name

2-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-19-9-5-4-8-18(19)21(26)23-14-16-10-12-24(13-11-16)20(25)15-27-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMHFDUCSXXQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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